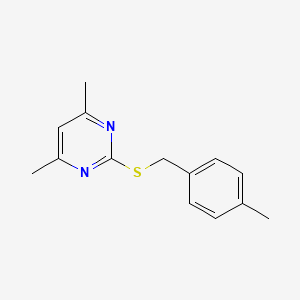
4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a 4-methylbenzylthio group at position 2 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylbenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thioether group.
Substitution: The methyl groups and the thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thioether derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine involves its interaction with specific molecular targets. For instance, its neuroprotective effects may be attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound may also interact with proteins involved in inflammatory pathways, such as NF-kB, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a 4-methylbenzylthio group.
2,4,6-Trimethylpyrimidine: Contains three methyl groups but lacks the thioether functionality.
4,6-Dimethyl-2-(phenylthio)pyrimidine: Similar structure with a phenylthio group instead of a 4-methylbenzylthio group.
Uniqueness
4,6-Dimethyl-2-((4-methylbenzyl)thio)pyrimidine is unique due to the presence of the 4-methylbenzylthio group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This structural feature may enhance its potential as a drug candidate or as a functional material in various applications .
Properties
Molecular Formula |
C14H16N2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C14H16N2S/c1-10-4-6-13(7-5-10)9-17-14-15-11(2)8-12(3)16-14/h4-8H,9H2,1-3H3 |
InChI Key |
GMJAEWGPZWDXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



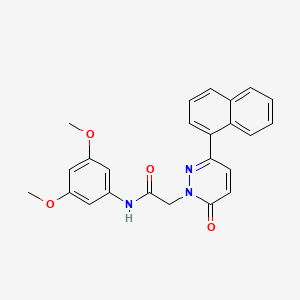
![2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14873596.png)
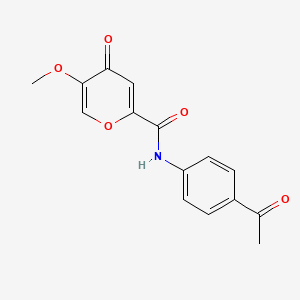
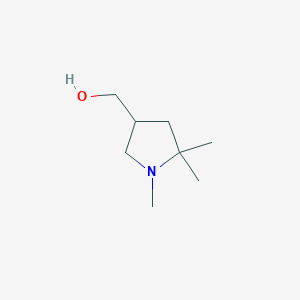
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14873615.png)
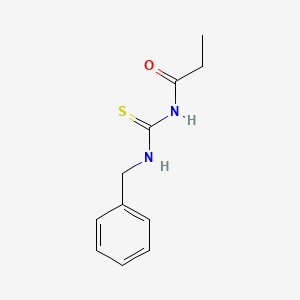


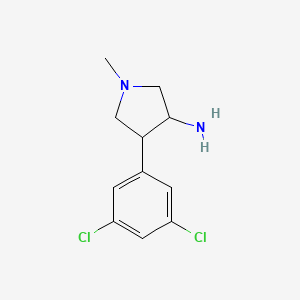
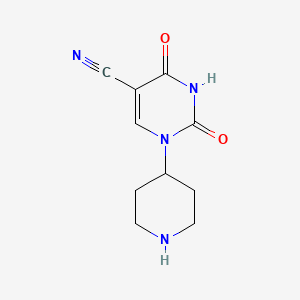
![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole hydrobromide](/img/structure/B14873664.png)


